1-Ethyl-3-{[(5-nitrothiophen-2-yl)methylidene]amino}imidazolidin-2-one
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Overview
Description
Preparation Methods
The synthesis of 1-Ethyl-3-{[(5-nitrothiophen-2-yl)methylidene]amino}imidazolidin-2-one typically involves the condensation of 5-nitrothiophene-2-carbaldehyde with 1-ethylimidazolidin-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethyl-3-{[(5-nitrothiophen-2-yl)methylidene]amino}imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrothiophene ring, where the nitro group can be replaced by other substituents.
Condensation: The imidazolidinone moiety can participate in condensation reactions with aldehydes or ketones to form new derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-3-{[(5-nitrothiophen-2-yl)methylidene]amino}imidazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-3-{[(5-nitrothiophen-2-yl)methylidene]amino}imidazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit the growth of cancer cells by interfering with cellular processes such as DNA replication and protein synthesis . The compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its biological activity .
Comparison with Similar Compounds
1-Ethyl-3-{[(5-nitrothiophen-2-yl)methylidene]amino}imidazolidin-2-one can be compared with other similar compounds, such as:
1-(5-nitrothiophen-3-yl)ethan-1-one: Another nitrothiophene derivative used in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its imidazolidinone moiety, which imparts distinct chemical and biological properties compared to other nitrothiophene derivatives .
Properties
CAS No. |
63127-73-1 |
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Molecular Formula |
C10H12N4O3S |
Molecular Weight |
268.29 g/mol |
IUPAC Name |
1-ethyl-3-[(5-nitrothiophen-2-yl)methylideneamino]imidazolidin-2-one |
InChI |
InChI=1S/C10H12N4O3S/c1-2-12-5-6-13(10(12)15)11-7-8-3-4-9(18-8)14(16)17/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
YCSUXCUFLWCCPH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(C1=O)N=CC2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
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